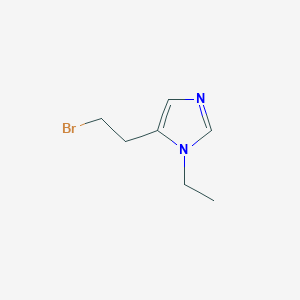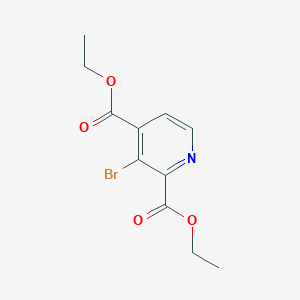
Diethyl 3-bromopyridine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-bromopyridine-2,4-dicarboxylate is an organic compound with the molecular formula C11H12BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-bromopyridine-2,4-dicarboxylate typically involves the bromination of diethyl pyridine-2,4-dicarboxylate. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-bromopyridine-2,4-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, or Negishi couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Diethyl 3-bromopyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which diethyl 3-bromopyridine-2,4-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the creation of diverse molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-bromopyridine-2,6-dicarboxylate
- Diethyl 2-bromopyridine-3,5-dicarboxylate
- Diethyl 2,4-dibromopyridine-3,5-dicarboxylate
Uniqueness
Diethyl 3-bromopyridine-2,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .
Propiedades
Fórmula molecular |
C11H12BrNO4 |
|---|---|
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
diethyl 3-bromopyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12BrNO4/c1-3-16-10(14)7-5-6-13-9(8(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
BNGNZMMOWUVKJA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NC=C1)C(=O)OCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




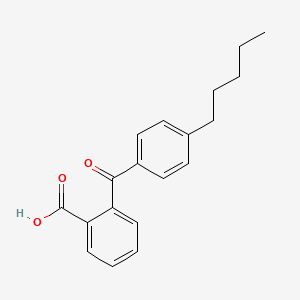
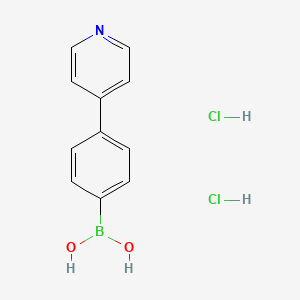

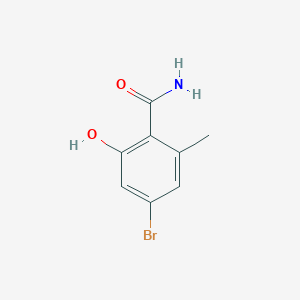


![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)


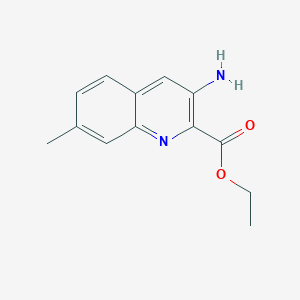
![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)
